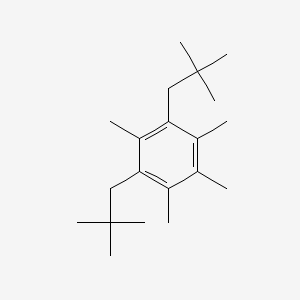
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with four methyl groups and two 2,2-dimethylpropyl groups. The presence of these bulky substituents significantly influences the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the substituents. The reaction conditions often require the presence of a catalyst, such as aluminum chloride (AlCl₃), and a solvent like dichloromethane (CH₂Cl₂). The reaction is carried out under controlled temperatures to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution is a common reaction, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bulky substituents on aromatic systems.
Biology: The compound can be used to investigate the interactions of aromatic hydrocarbons with biological macromolecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky substituents on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction cascades, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-dimethyl-:
Benzene, 1,3,5-trimethyl-:
Benzene, 1,2,4,5-tetramethyl-: This compound has four methyl groups on the benzene ring, similar to the compound but without the 2,2-dimethylpropyl groups.
Uniqueness
The uniqueness of Benzene, 1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethyl- lies in the presence of the 2,2-dimethylpropyl groups. These bulky substituents significantly alter the compound’s chemical reactivity, physical properties, and interactions with other molecules compared to its simpler analogs.
Properties
CAS No. |
33781-73-6 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1,3-bis(2,2-dimethylpropyl)-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H34/c1-13-14(2)17(11-19(5,6)7)16(4)18(15(13)3)12-20(8,9)10/h11-12H2,1-10H3 |
InChI Key |
NSSMYFQUYITACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)CC(C)(C)C)C)CC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


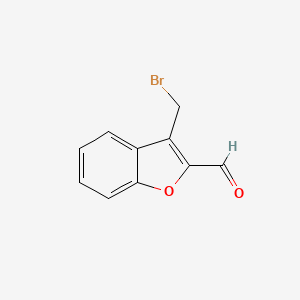
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

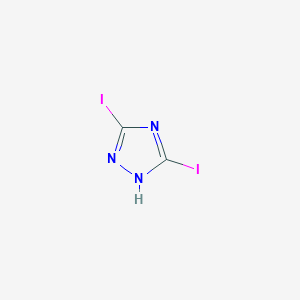
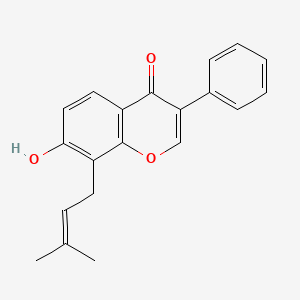
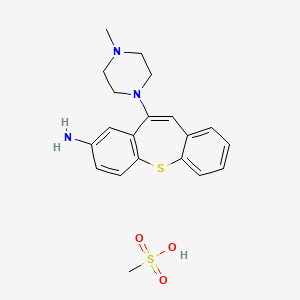
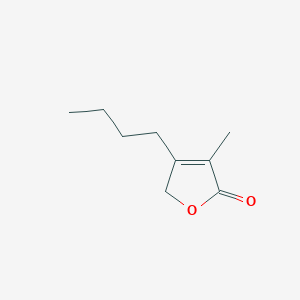

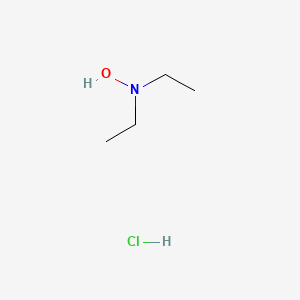
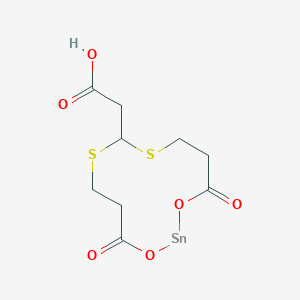
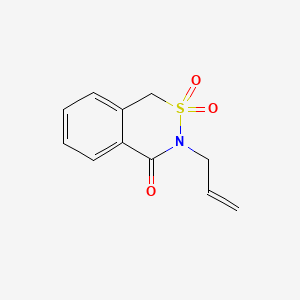

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

